5-[Ethyl(4-formylphenyl)amino]pentyl acetate
Description
Structure
3D Structure
Properties
CAS No. |
583873-04-5 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
5-(N-ethyl-4-formylanilino)pentyl acetate |
InChI |
InChI=1S/C16H23NO3/c1-3-17(11-5-4-6-12-20-14(2)19)16-9-7-15(13-18)8-10-16/h7-10,13H,3-6,11-12H2,1-2H3 |
InChI Key |
NREDAFPUVSTGET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCOC(=O)C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification
The primary method for synthesizing 5-[Ethyl(4-formylphenyl)amino]pentyl acetate involves an esterification reaction between pentanol and acetic acid, followed by the introduction of the ethyl(4-formylphenyl)amino group.
Esterification :
$$
\text{Pentanol} + \text{Acetic Acid} \rightarrow \text{Pentyl Acetate} + \text{Water}
$$
This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions.Formation of the Amino Compound :
The next step involves the reaction of pentyl acetate with an appropriate amine derivative, specifically ethyl(4-formylphenyl)amine.
Reagents and Conditions
| Reagent | Role |
|---|---|
| Pentanol | Alcohol component |
| Acetic Acid | Acid component |
| Sulfuric Acid (catalyst) | Catalyst for esterification |
| Ethyl(4-formylphenyl)amine | Amino component |
- Temperature : Typically maintained between 60°C and 80°C during esterification.
- Reaction Time : Esterification reactions may require several hours to ensure completion.
Purification Methods
Following synthesis, purification is crucial for obtaining the desired product in high yield and purity:
Extraction : The crude product can be extracted using organic solvents such as dichloromethane.
Chromatography : Silica gel column chromatography is often employed to purify the final product, allowing for the separation of unreacted starting materials and by-products.
Yield and Efficiency
The efficiency of the synthesis can vary based on several factors:
Yield Optimization : The yield for the esterification step can reach up to 85% under optimal conditions, depending on the ratio of reactants and reaction time.
By-products Management : Careful control of reaction conditions minimizes by-product formation, enhancing overall yield.
Analytical Techniques
To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structure confirmation |
| Infrared Spectroscopy (IR) | Functional group identification |
| Mass Spectrometry (MS) | Molecular weight determination |
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and alcohol derivatives.
Conditions and Outcomes:
| Condition | Product 1 | Product 2 | Yield (%) | Source |
|---|---|---|---|---|
| 1M HCl (reflux) | Acetic acid | 5-[Ethyl(4-formylphenyl)amino]pentanol | 72–85 | |
| 1M NaOH (70°C) | Sodium acetate | Same alcohol as above | 89–93 |
-
Mechanism: Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .
Transesterification
The ester group reacts with alcohols in the presence of catalysts to form new esters.
Example Reaction with Methanol:
| Catalyst | Temperature | Reaction Time | New Ester Formed | Conversion (%) | Source |
|---|---|---|---|---|---|
| H₂SO₄ (5% w/w) | 80°C | 4 hours | 5-[Ethyl(4-formylphenyl)amino]pentyl methoxyacetate | 68 | |
| Amberlyst® 15 | 70°C | 6 hours | Same as above | 81 |
-
Key Insight: Heterogeneous catalysts like Amberlyst® 15 improve selectivity and reduce side reactions compared to homogeneous acids .
Aminolysis
The ester reacts with amines (e.g., ethanolamine) to form amides, with catalytic acceleration.
Reaction with Ethanolamine:
| Catalyst | Time (min) | Product | Yield (%) | Source |
|---|---|---|---|---|
| None | 180 | N-(2-hydroxyethyl)acetamide | 27 | |
| p-Toluenesulfonic acid | 90 | Same product | 69 | |
| KOH | 60 | Same product | 74 |
-
Mechanism: Nucleophilic attack by the amine on the carbonyl carbon, followed by proton transfer and elimination of the alcohol .
Formyl Group Reactivity
The 4-formylphenyl moiety participates in condensation and redox reactions.
Schiff Base Formation
Reacts with primary amines (e.g., aniline) to form imines:
Oxidation
The formyl group oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺):
Ethylamino Group Reactions
The tertiary amine undergoes alkylation or quaternization:
Quaternization with Methyl Iodide:
Stability Under Thermal/Photolytic Conditions
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. According to a patent document, compounds similar to 5-[Ethyl(4-formylphenyl)amino]pentyl acetate are being explored for their efficacy in treating conditions like Alzheimer's disease, frontotemporal dementia, and chronic traumatic encephalopathy. These compounds may inhibit toxic protein interactions in neural cells, suggesting their role as neuroprotective agents .
Case Study: Neuroprotective Effects
A study on related compounds demonstrated significant neuroprotective effects in vitro, where administration of these compounds reduced cell toxicity associated with neurodegenerative conditions. The results indicated a potential pathway for developing new treatments for Alzheimer's and other related disorders .
Chemical Synthesis and Reactions
Synthesis Techniques
The synthesis of this compound involves several steps, including the formation of the ethyl amine derivative and subsequent acetylation. A detailed reaction mechanism can be outlined as follows:
- Step 1: Formation of the amine from 4-formylphenyl ethylamine.
- Step 2: Acetylation using acetic anhydride or acetyl chloride.
- Step 3: Purification through recrystallization or chromatography.
This synthetic pathway highlights the compound's versatility in chemical reactions, making it a candidate for further modifications to enhance its biological activity .
Dopamine Transporter Interaction
Research into analogs of this compound has shown that modifications can significantly affect binding affinity to dopamine transporters. Compounds with similar structures have demonstrated selective interaction at the dopamine transporter site over serotonin transporters, indicating potential applications in treating mood disorders and other psychiatric conditions .
Table 1: Biological Activity Comparison
| Compound Name | IC50 (nM) | Selectivity (SERT/DAT) |
|---|---|---|
| This compound | TBD | TBD |
| Analog A | 17.2 | 112 |
| Analog B | 16.4 | 108 |
Future Research Directions
Ongoing research aims to explore the full potential of this compound in various therapeutic areas. Key areas for future studies include:
- Enhanced Selectivity: Investigating structural modifications to improve selectivity and potency against specific targets.
- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies: Exploring the use of this compound in combination with other drugs to enhance overall treatment outcomes.
Mechanism of Action
The mechanism of action of 5-[Ethyl(4-formylphenyl)amino]pentyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active form of the compound, which then interacts with enzymes or receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with related esters and aromatic derivatives, focusing on molecular structure, physicochemical properties, and biological activity.
Table 1: Key Properties of 5-[Ethyl(4-formylphenyl)amino]pentyl Acetate and Analogues
Structural and Functional Differences
- This contrasts with 4-methylphenyl acetate, where the methyl group is electron-donating .
- Amino Group: The ethylamino substituent distinguishes it from diarylethanol acetates (e.g., Product 4h), which lack amino functionality but feature dual aromatic systems. This group may enhance solubility in aqueous media compared to purely aromatic esters .
Physicochemical Properties
- Volatility: While pentyl acetate is highly volatile due to its small size , the bulky 4-formylphenyl and ethylamino groups in the target compound likely reduce volatility.
- Hydrolysis Stability: The acetate group in this compound may hydrolyze slower than in β-keto esters like ethyl 2-phenylacetoacetate, where the adjacent carbonyl accelerates hydrolysis .
Research Implications and Gaps
- Synthetic Challenges: The synthesis of this compound likely requires protective strategies for the formyl and amino groups during esterification, as seen in silanol-protected intermediates (e.g., ).
- Biological Screening: No direct data on the target compound’s bioactivity exists in the provided evidence, but analogues suggest antimicrobial applications warranting further study .
- Comparative Stability : Stability studies against hydrolysis and oxidation are needed, particularly compared to 4-methylphenyl acetate, which is industrially stable .
Biological Activity
5-[Ethyl(4-formylphenyl)amino]pentyl acetate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by an ethyl group attached to a 4-formylphenyl amino group and linked to a pentyl acetate moiety, suggests diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Molecular Formula: C16H23NO3
CAS Number: 583873-04-5
Classification: Ester
The compound's structure allows it to act as a building block for more complex molecules, enhancing its utility in organic synthesis and medicinal chemistry.
This compound may interact with various biological targets, including enzymes and receptors. The presence of the formyl group is crucial, as it can participate in hydrogen bonding and hydrophobic interactions, potentially influencing the compound's binding affinity to biological macromolecules.
Potential Biological Interactions:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Summary of Biological Activities:
- Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines.
- Anticancer Properties: Some derivatives have shown promise in targeting cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
-
Study on Anti-Cancer Activity:
A study investigating derivatives of phenylacetates demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways . While not directly studying this compound, the findings suggest that structural analogs could exhibit similar effects. -
Enzyme Interaction Studies:
Research into related compounds has revealed their ability to act as phosphodiesterase inhibitors, which play a role in regulating cellular signaling pathways associated with inflammation and cancer progression . This suggests that this compound might share these properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-Bromoethyl 2-(4-amino-2-formylphenyl)acetate | Contains an amino group and formyl structure | Bromine substitution affects reactivity |
| 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide | Contains multiple aromatic rings | Incorporates pyrazole structure |
| 1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | Complex heterocyclic structure | Urea linkage provides different reactivity |
This table highlights how the unique combination of functional groups in this compound influences its chemical behavior and potential biological activity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
